molecular formula C17H13Br2N3O2 B14951526 N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)

N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)

Cat. No.: B14951526
M. Wt: 451.1 g/mol
InChI Key: VDTDSODNMJNFHT-ZVBGSRNCSA-N
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Description

N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a dibromofuran moiety and a naphthylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide typically involves the condensation of 4,5-dibromofuran-2-carbaldehyde with 2-(naphthalen-2-ylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dibromo groups in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(naphthalen-2-ylamino)acetohydrazide
  • N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide

Uniqueness

N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide is unique due to the presence of the dibromofuran moiety, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may have different substituents or structural features .

Properties

Molecular Formula

C17H13Br2N3O2

Molecular Weight

451.1 g/mol

IUPAC Name

N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C17H13Br2N3O2/c18-15-8-14(24-17(15)19)9-21-22-16(23)10-20-13-6-5-11-3-1-2-4-12(11)7-13/h1-9,20H,10H2,(H,22,23)/b21-9+

InChI Key

VDTDSODNMJNFHT-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(O3)Br)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(O3)Br)Br

Origin of Product

United States

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